molecular formula C12H19N3O2 B13506453 Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

Cat. No.: B13506453
M. Wt: 237.30 g/mol
InChI Key: HLBZPFKTGGWSAB-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate is a bicyclic compound featuring a cyano substituent at position 2 and a tert-butyl carboxylate group at position 4. Such bicyclo[3.2.1]octane scaffolds are of interest in medicinal and synthetic chemistry due to their conformational rigidity, which can influence biological activity and reaction pathways. This article compares the target compound with three related derivatives, focusing on structural, physicochemical, and reactivity differences.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-10(6-13)14-5-4-9(15)7-14/h9-10H,4-5,7-8H2,1-3H3

InChI Key

HLBZPFKTGGWSAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2CCC1C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Its structural properties may allow it to interact with specific biological targets, making it a candidate for drug discovery and development .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog 1: Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

This analog replaces the cyano group with an aminomethyl (-CH2NH2) substituent.

Structural Analog 2: Racemic-(5R,6R)-tert-butyl 6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

This derivative features a hydroxyl (-OH) group at position 6 and a racemic (5R,6R) configuration. Key properties include:

  • Molecular formula : C11H20N2O3
  • Molecular weight : 228.29
  • Storage : 2–8°C in sealed, dry conditions to prevent hygroscopic degradation.
  • Solubility: Solvent-dependent; heating to 37°C and sonication improve dissolution . The hydroxyl group increases polarity, making this compound more hydrophilic than the cyano analog. Its stereochemistry may also influence chiral recognition in biological systems.

Bicyclo Ring Size Variations: 4-Diazabicyclo[4.1.0]heptane and Nonane Derivatives

Evidence from a 2012 study highlights that bicyclo ring size significantly impacts reactivity. For example, 4-diazabicyclo[4.1.0]heptane and nonane derivatives undergo distinct reaction pathways with carbanions due to differences in ring strain and bridgehead geometry .

Data Table Comparing Key Properties

Property Target Compound (2-cyano) Hydroxy Derivative Aminomethyl Derivative
Substituent 2-Cyano 6-Hydroxy 2-Aminomethyl
Molecular Weight ~243 (estimated) 228.29 ~227 (estimated)
Purity N/A >95% N/A
Storage Conditions N/A 2–8°C, dry N/A
Solubility Likely moderate in organics Solvent-dependent Likely high in polar solvents
Reactivity Notes Electron-withdrawing cyano enhances electrophilicity Hydroxyl enables H-bonding and oxidation Amino group facilitates nucleophilic reactions

Research Findings and Reactivity Insights

  • Substituent Effects: The cyano group’s electron-withdrawing nature increases electrophilicity at adjacent positions, making the target compound more reactive toward nucleophiles compared to the hydroxy and aminomethyl analogs.
  • Ring Strain : The [3.2.1]octane scaffold likely exhibits lower ring strain than [4.1.0]heptane derivatives, favoring stability in diverse reaction conditions .

Biological Activity

Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate (CAS No. 2648948-39-2) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and comparative studies with other compounds.

  • Molecular Formula : C₁₂H₁₉N₃O
  • Molecular Weight : 237.303 g/mol
  • InChI Key : A unique identifier for chemical substances that provides a way to encode molecular structures.

Antimicrobial Activity

Research indicates that compounds related to the diazabicyclo structure exhibit significant antimicrobial properties. A study evaluating various 1,4-diazabicyclo derivatives found that certain compounds demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Notably, the minimum inhibitory concentrations (MICs) of these derivatives were comparable or superior to traditional antibiotics like ciprofloxacin against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Comparative Antimicrobial Efficacy

Compound NameMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Compound 1c0.5Pseudomonas aeruginosa
Compound 1e0.25Staphylococcus aureus

Antiviral Activity

The antiviral potential of diazabicyclo compounds has also been explored. In particular, derivatives have shown activity against influenza virus strains, suggesting that the structural features of these compounds may facilitate interactions with viral components .

Cytotoxicity Studies

While assessing the biological activity of this compound, it is essential to evaluate cytotoxicity to determine therapeutic viability. Preliminary studies indicate varying degrees of cytotoxic effects across different cell lines, emphasizing the need for further investigation into dose-response relationships and selectivity indices.

The mechanism by which diazabicyclo compounds exert their biological effects often involves interaction with essential cellular targets such as enzymes or membrane components in bacteria and viruses. For instance, some studies suggest that these compounds may inhibit key metabolic pathways or disrupt membrane integrity, leading to cell death .

Case Studies

  • Study on Antibacterial Efficacy : A series of experiments conducted on various bacterial strains revealed that specific structural modifications in diazabicyclo derivatives significantly enhanced their antibacterial potency.
  • Antiviral Screening : In vitro assays demonstrated that certain derivatives inhibited viral replication at low concentrations, highlighting their potential as antiviral agents.

Q & A

Q. What are the key synthetic pathways for synthesizing tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate?

The synthesis typically involves multi-step organic reactions with precise control over reaction conditions. A common approach includes:

  • Step 1 : Protection of reactive nitrogen sites using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions.
  • Step 2 : Cyclization via intramolecular nucleophilic substitution or ring-closing metathesis to form the bicyclic framework.
  • Step 3 : Introduction of the cyano group using reagents like trimethylsilyl cyanide (TMSCN) under anhydrous conditions. Optimization of solvent polarity, temperature, and catalyst selection (e.g., palladium for cross-coupling) is critical for yield and purity .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

  • 1H NMR : Identify protons on the bicyclic system (e.g., downfield shifts for protons adjacent to the cyano group).
  • 13C NMR : Confirm the presence of the tert-butyl group (quaternary carbon at ~28 ppm) and the cyano carbon (~120 ppm).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity in the bicyclic core. For example, coupling patterns in COSY can clarify proton-proton relationships in the diazabicyclo system .

Q. What purification methods are recommended for isolating this compound?

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate by polarity.
  • Recrystallization : Optimize solvent mixtures (e.g., dichloromethane/hexane) to obtain high-purity crystals.
  • HPLC : Employ reverse-phase C18 columns for final purification if trace impurities persist .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this bicyclic compound?

  • Data Collection : Use high-resolution synchrotron radiation to capture weak diffraction signals from the rigid bicyclic core.
  • Refinement with SHELXL : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain riding models for hydrogen atoms. Challenges include handling disorder in the tert-butyl group, which can be mitigated using ISOR and DELU restraints .
  • Validation : Cross-check with computational models (DFT-optimized geometries) to validate bond lengths and angles .

Q. What experimental strategies address contradictory reactivity data in functionalization reactions?

Discrepancies in reactivity (e.g., unexpected byproducts during cyanation) may arise from:

  • Solvent Effects : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce nucleophilic interference.
  • Catalyst Screening : Test palladium vs. copper catalysts for cyanide insertion efficiency.
  • In Situ Monitoring : Use LC-MS or ReactIR to track intermediate formation and adjust reaction parameters dynamically .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases or kinases). Focus on the cyano group’s role in hydrogen bonding.
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of the ligand-receptor complex in explicit solvent.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and guide structural modifications .

Q. What analytical techniques are suitable for detecting decomposition products under varying storage conditions?

  • Stability Studies : Accelerate degradation using thermal (40–60°C) and hydrolytic (pH 1–13) stress.
  • HPLC-MS : Identify decomposition products (e.g., tert-butyl group cleavage or cyano hydrolysis).
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard lab conditions .

Methodological Considerations Table

Research AspectKey TechniqueApplication ExampleReference
Synthesis OptimizationCatalyst ScreeningPalladium-mediated cyanation
Structural ValidationX-ray CrystallographyDisorder refinement with SHELXL
Reactivity AnalysisIn Situ ReactIRMonitoring cyanide insertion
Biological InteractionMolecular DockingProtease binding affinity

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